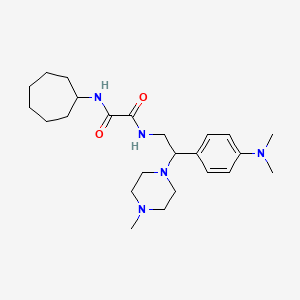

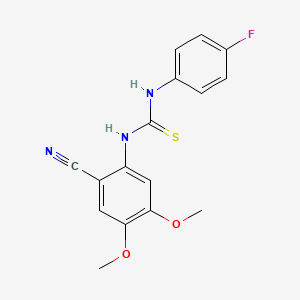

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea, also known as CTT, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study.

Aplicaciones Científicas De Investigación

Chemosensors for Detection of Anions and Neutral Analytes

Thiourea derivatives are pivotal in developing chemosensors due to their excellent nucleophilic characteristics, which allow for establishing inter-and intramolecular hydrogen bonding. This makes them ideal for detecting various environmental pollutants, anions like CN-, AcO-, F-, ClO-, citrate ions, and neutral analytes such as ATP, DCP, and Amlodipine in biological, environmental, and agricultural samples. The advancements in thiourea-based sensors offer a pathway to design highly efficient and selective detection methods for various analytes (Al-Saidi & Khan, 2022).

Gold Leaching in Mineral Processing

Thiourea has been explored as an alternative to cyanide for gold extraction from auriferous mineral resources. Research has demonstrated the effectiveness of thiourea, especially in the presence of oxidants like ferric sulfate, in leaching gold from ores. This highlights its potential in providing a less toxic and environmentally hazardous option for gold extraction in the mining industry (Li & Miller, 2006).

Coordination Chemistry and Biological Applications

The coordination of thiourea derivatives with selected metals (Cu, Ag, Au) has shown promising biological and medicinal applications. These compounds, through coordination with suitable metal ions, exhibit improved activities in pharmaceutical chemistry. Thiourea derivatives as ligands have also been leveraged in analytical chemistry for chemosensor applications, demonstrating their versatility in both detecting and interacting with various biological and environmental samples (Khan et al., 2020).

Radioprotective Effects in Agriculture

Novel thiourea compounds have been studied for their radioprotective effects on pea development, demonstrating significant protection against chromosomal aberrations and radiation-induced suppression. This research opens avenues for using thiourea derivatives in agriculture to protect plants from radiation damage, potentially improving crop resilience and yield (Mehandjiev et al., 2002).

Anti-Inflammatory Properties Based on Molecular Docking

Thiourea derivatives have been identified for their potential anti-inflammatory properties through computer-aided drug design, indicating their interaction with enzymes like COX-1, COX-2, and 5-LOX. This suggests the role of thiourea derivatives in developing new anti-inflammatory drugs, showcasing their medicinal value beyond their traditional applications (Nikolic et al., 2022).

Propiedades

IUPAC Name |

1-(2-cyano-4,5-dimethoxyphenyl)-3-(4-fluorophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c1-21-14-7-10(9-18)13(8-15(14)22-2)20-16(23)19-12-5-3-11(17)4-6-12/h3-8H,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYKLAZYEVFYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)NC(=S)NC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(4-fluorophenyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2804166.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2804171.png)

![2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2804175.png)

![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)

![N-(tert-butyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2804181.png)